![molecular formula C24H25N5O6 B14726989 ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate CAS No. 6603-65-2](/img/structure/B14726989.png)
ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate is a complex organic compound known for its unique structure and potential applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate typically involves multi-step organic reactions. One common method involves the reaction of 4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions, leading to the cleavage of the carbamate group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted carbamates.
Hydrolysis: Formation of the corresponding amine and ethyl carbamate.
Applications De Recherche Scientifique
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mécanisme D'action
The mechanism of action of ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the nitro group can participate in redox reactions, while the carbamate group can act as a substrate for enzymatic hydrolysis .
Comparaison Avec Des Composés Similaires
Ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate can be compared with other carbamate derivatives and nitro-substituted pyridines:
Similar Compounds: Ethyl carbamate, nitropyridine derivatives, benzhydrylamino compounds.
Propriétés
Numéro CAS |
6603-65-2 |
|---|---|
Formule moléculaire |
C24H25N5O6 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate |
InChI |
InChI=1S/C24H25N5O6/c1-3-34-23(30)27-19-15-18(21(29(32)33)22(26-19)28-24(31)35-4-2)25-20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-15,20H,3-4H2,1-2H3,(H3,25,26,27,28,30,31) |
Clé InChI |
AZQPKSREZSAHHB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=NC(=C(C(=C1)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-])NC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


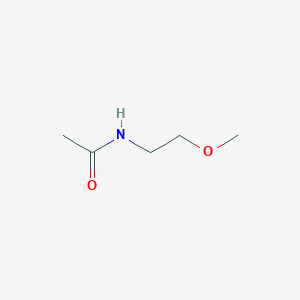
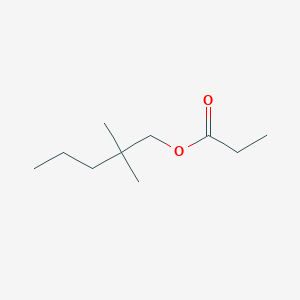
![{3-[(Ethoxycarbonyl)amino]phenyl}arsonic acid](/img/structure/B14726921.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-](/img/structure/B14726924.png)
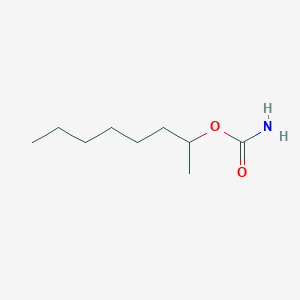

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(2-chloroethyl)urea]](/img/structure/B14726941.png)
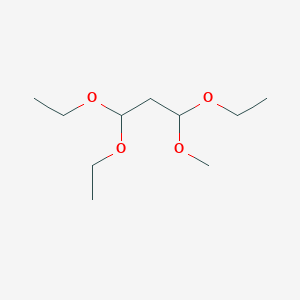
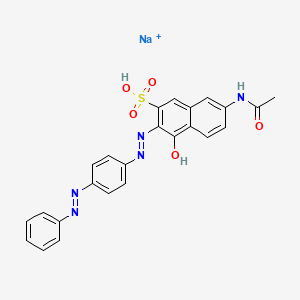

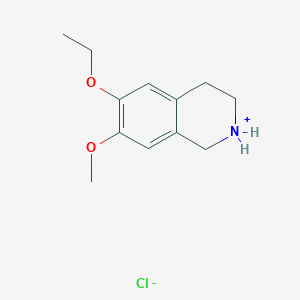
![1-{Bis[4-(dimethylamino)phenyl]methyl}naphthalen-2-ol](/img/structure/B14726961.png)

